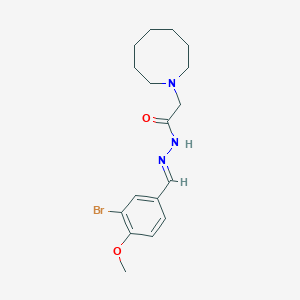

2-(1-azocanyl)-N'-(3-bromo-4-methoxybenzylidene)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a broader class of substances known as acetohydrazides and their derivatives, which have been extensively studied for their chemical and pharmacological properties. While the specific compound “2-(1-azocanyl)-N'-(3-bromo-4-methoxybenzylidene)acetohydrazide” does not have direct mentions in available literature, insights can be drawn from closely related compounds.

Synthesis Analysis

The synthesis of related acetohydrazide derivatives often involves condensation reactions between hydrazides and various aldehydes or ketones in the presence of suitable catalysts. For instance, the synthesis of N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide involves the reaction of 4-methoxybenzohydrazide with 3-bromo-2-hydroxybenzaldehyde (Qu et al., 2015). This method could potentially be adapted to synthesize the target compound by altering the substituents and reaction conditions accordingly.

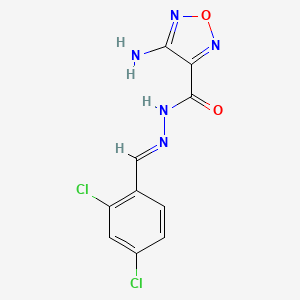

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives is characterized by X-ray crystallography, which reveals details about the atomic arrangement, bond lengths, and angles. Such analyses show that these compounds often crystallize in specific space groups and display E configuration about the C=N double bond. The structure is further stabilized by intermolecular hydrogen bonds and π-π interactions, contributing to their solid-state properties (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Acetohydrazide derivatives participate in various chemical reactions, including further condensation, cyclization, and substitution reactions, leading to the formation of a wide range of heterocyclic compounds. These reactions are often influenced by the presence of functional groups on the acetohydrazide moiety and the reaction conditions. For example, reactions involving acetohydrazides with isothiocyanates or aldehydes can yield thiosemicarbazides or Schiff bases, respectively, demonstrating their versatility in organic synthesis (Bekircan et al., 2014).

Physical Properties Analysis

The physical properties of acetohydrazide derivatives, such as melting points, solubility, and crystal habit, can be determined experimentally. These properties are influenced by the molecular structure and the nature of substituents. X-ray crystallography provides insight into the crystal packing and intermolecular interactions, which are crucial for understanding the material's physical characteristics.

Chemical Properties Analysis

The chemical properties of acetohydrazides and their derivatives, including reactivity, stability, and susceptibility to various chemical transformations, are closely related to their electronic structure. Techniques like NMR, IR spectroscopy, and mass spectrometry are commonly employed to elucidate their functional groups and molecular architecture. The presence of electron-withdrawing or donating substituents significantly affects their chemical behavior, especially in reactions involving the carbonyl and hydrazide functionalities (Liu & Gao, 2012).

Applications De Recherche Scientifique

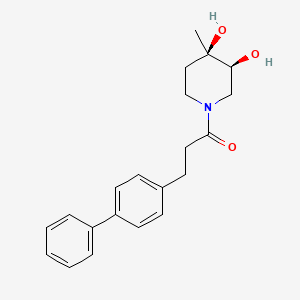

Synthesis and Anticancer Activity

The compound has been utilized in the synthesis of new derivatives showing promising anticancer activity. In a study, the synthesis of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives from a similar compound led to compounds that were screened for their anticancer activity against a variety of cancer cell lines. The results highlighted the potential of these derivatives in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Enzyme Inhibition for Therapeutic Applications

Another significant application lies in the field of enzyme inhibition, where derivatives of a closely related compound demonstrated notable lipase and α-glucosidase inhibition. This suggests potential therapeutic applications for conditions such as obesity and diabetes by inhibiting enzymes critical to the metabolism of fats and sugars (Bekircan, Ülker, & Menteşe, 2015).

Optical and Electronic Applications

Research has also explored the nonlinear optical properties of hydrazones derived from acetohydrazide compounds. These materials exhibit significant nonlinear absorption and refraction, indicating their utility in the development of optical limiters and switches, crucial for protecting optical sensors and for telecommunications (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Antimicrobial Activity

Additionally, the synthesis of novel hydrazones has been pursued, with some showing strong antimicrobial properties against both Gram-positive and Gram-negative bacteria. This underlines the compound's role in developing new antibiotics or antiseptics, addressing the increasing concern over antibiotic resistance (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).

Pharmacological Activities

Derivatives have been synthesized and tested for various pharmacological activities, including anti-lipase, anti-α-glucosidase, and antimycobacterial activities. This broad spectrum of biological activities highlights the compound's versatility in drug development, with potential applications in treating metabolic disorders and infectious diseases (Bekircan, Menteşe, & Ulker, 2014).

Propriétés

IUPAC Name |

2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrN3O2/c1-23-16-8-7-14(11-15(16)18)12-19-20-17(22)13-21-9-5-3-2-4-6-10-21/h7-8,11-12H,2-6,9-10,13H2,1H3,(H,20,22)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQBFJKHPGGMDH-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)CN2CCCCCCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)